1,4-Dichlorohexafluoro-2-butene
Overview
Description
“1,4-Dichlorohexafluoro-2-butene” is a chemical compound with the molecular formula C4Cl2F6 . It has an average mass of 232.939 Da and a monoisotopic mass of 231.928131 Da .
Synthesis Analysis
The synthesis of “1,4-Dichlorohexafluoro-2-butene” involves a three-step reaction :
- The gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by Pd + Bi/PAF (porous aluminium fluoride) catalyst .
Molecular Structure Analysis
The molecular structure of “1,4-Dichlorohexafluoro-2-butene” can be represented as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “1,4-Dichlorohexafluoro-2-butene” are primarily the synthesis reactions mentioned above .
Physical And Chemical Properties Analysis
“1,4-Dichlorohexafluoro-2-butene” has a density of 1.6±0.1 g/cm³, a boiling point of 81.6±40.0 °C at 760 mmHg, and a vapor pressure of 90.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.9±3.0 kJ/mol and a flash point of 8.1±20.8 °C . The index of refraction is 1.351, and it has a molar refractivity of 30.9±0.3 cm³ .
Scientific Research Applications
Application 1: Thermal Decomposition Study
- Experimental Procedures: A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K . The concentration of HF was measured as the thermal decomposition temperature increased .
- Results: The experimental results showed that the HF concentration gradually increased with the elevation of thermal decomposition temperature . A total of seven chemical reaction pathways of HFO-1336mzz (Z) pyrolysis were proposed to explore the generated mechanism on products .
Application 2: Refrigerant and Working Fluid
- Application Summary: HFO-1336mzz (Z) is used as a refrigerant in chillers and as a working fluid for organic Rankine power cycles . It is considered to be one of the next-generation refrigerants due to its zero-ozone depletion potential, ultra-low GWP, non-flammability characteristics, and favorable thermophysical properties .
- Experimental Procedures: The performance of HFO-1336mzz (Z) as a refrigerant and working fluid is evaluated in various systems, including chillers and organic Rankine power cycles .
- Results: HFO-1336mzz (Z) has demonstrated higher thermal performance than HCFO-1233zd (E) in the organic Rankine cycle (ORC) and vapor compression cycle systems when it was used as a kind of ORC working fluid .
Application 3: Foam-Blowing Agent
- Application Summary: HFO-1336mzz (Z) is used as a foam-blowing agent . Foam-blowing agents are used in the production of foam materials, where they create small bubbles in the material, resulting in a foam.
- Experimental Procedures: The effectiveness of HFO-1336mzz (Z) as a foam-blowing agent is evaluated by its ability to create small, uniform bubbles in various foam materials .
Application 4: Heat Transfer Applications
- Application Summary: HFO-1336mzz (Z) is used in heat transfer applications due to the stability of the carbon-fluorine bond .
- Experimental Procedures: The effectiveness of HFO-1336mzz (Z) in heat transfer applications is evaluated by its ability to efficiently transfer heat in various systems .
Application 5: Spray Cooling Systems
- Application Summary: HFO-1336mzz (Z) has emerged as an exceptionally promising low-global-warming-potential (GWP) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .
- Experimental Procedures: The effectiveness of HFO-1336mzz (Z) in spray cooling systems is evaluated by its ability to efficiently cool electronic components .
Safety And Hazards
properties
IUPAC Name |
(E)-1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-3(9,10)1(7)2(8)4(6,11)12/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQHTTXGFFYIB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)Cl)F)(C(F)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)Cl)\F)(\C(F)(F)Cl)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020902 | |
Record name | (2E)-1,4-Dichloro-hexafluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichlorohexafluoro-2-butene | |
CAS RN |
20972-44-5 | |
Record name | (2E)-1,4-Dichloro-hexafluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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